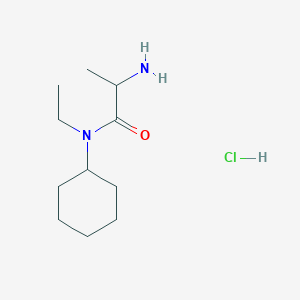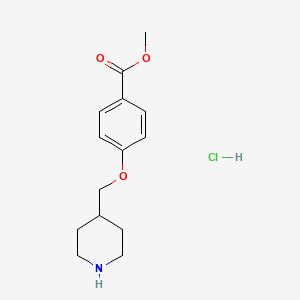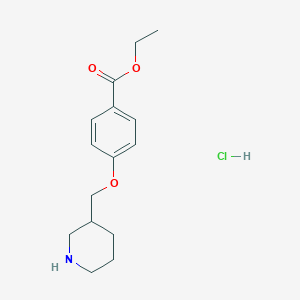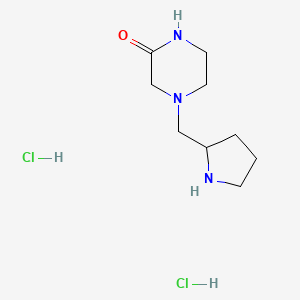![molecular formula C13H16BNO2S B1441878 6-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole CAS No. 1002309-47-8](/img/structure/B1441878.png)
6-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Vue d'ensemble
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (6-TMBT) is a novel compound that has recently been studied for its potential applications in scientific research. 6-TMBT is a heterocyclic compound with a boron atom in the center of the molecule, which makes it unique and gives it a range of interesting properties. It has been shown to have a wide range of applications in the fields of chemistry, biochemistry, and biology, as well as being a potential drug target.
Applications De Recherche Scientifique
Intermédiaires de Synthèse Organique
Ce composé sert d'intermédiaire important en synthèse organique. Sa stabilité et sa réactivité le rendent adapté à diverses transformations, notamment les réactions de couplage croisé de Suzuki-Miyaura , qui sont essentielles pour la construction de molécules organiques complexes. Cette réaction est largement utilisée dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques.
Développement de Médicaments
Dans le domaine du développement de médicaments, l'ester pinacolique de l'acide benzothiazole-6-boronique est utilisé comme élément constitutif pour la synthèse d'agents thérapeutiques potentiels. Il peut être utilisé pour créer des médicaments contenant du bore qui agissent comme des inhibiteurs enzymatiques, ce qui est important dans le traitement de diverses maladies, y compris le cancer .
Sondes Fluorescentes
La partie acide boronique du composé peut interagir avec les sucres et autres diols, ce qui en fait un candidat pour une utilisation comme sonde fluorescente. Ces sondes peuvent détecter la présence de sucres ou d'autres analytes biologiques dans un échantillon, ce qui est crucial à des fins diagnostiques .
Science des Matériaux
En science des matériaux, ce composé est utilisé pour synthétiser de nouveaux polymères et copolymères avec des propriétés optiques et électrochimiques spécifiques. Ces matériaux ont des applications dans l'électronique, telles que la création de diodes électroluminescentes organiques (OLED) et de cellules solaires .
Applications Biologiques
Le groupe acide boronique de l'ester pinacolique de l'acide benzothiazole-6-boronique permet la création de bioconjugués. Ces conjugués peuvent être utilisés pour fixer des biomolécules à diverses surfaces ou les unes aux autres, ce qui est utile dans le développement de biosenseurs et d'outils de diagnostic .
Supports de Médicaments Réactifs aux Stimuli
En raison de sa capacité à former des liaisons esters boroniques, ce composé est utilisé dans la construction de supports de médicaments réactifs aux stimuli. Ces supports peuvent réagir aux changements du microenvironnement, tels que le pH, les taux de glucose ou les concentrations d'ATP, pour libérer des médicaments de manière contrôlée .
Chimie Analytique
En chimie analytique, l'ester pinacolique de l'acide benzothiazole-6-boronique peut être utilisé pour modifier les phases stationnaires chromatographiques ou comme réactif dans les essais chimiques. Sa liaison sélective à certaines molécules le rend utile pour les techniques de séparation et de détection .
Détection Environnementale
Enfin, la réactivité du composé avec des ions ou des molécules spécifiques permet de l'utiliser dans la détection environnementale. Il peut être incorporé dans des capteurs qui détectent la présence de matériaux dangereux ou de polluants dans l'environnement .
Mécanisme D'action
Target of Action
Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . This reaction typically occurs in the presence of a palladium catalyst .
Biochemical Pathways
It’s known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes . This can lead to the formation of various boronates, which can have diverse downstream effects depending on the specific context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, in the context of organic synthesis, the compound can facilitate the formation of various boronates .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C . Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as catalysts .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole in lab experiments is its ability to bind to proteins and other macromolecules, which can be used to study their structure and function. In addition, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole has been shown to be a highly efficient catalyst for various chemical reactions, making it a useful tool for chemical synthesis. However, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is not without its limitations. It is a highly reactive compound, and therefore can be difficult to handle and store. In addition, it can be toxic if not handled properly.
Orientations Futures
The potential future directions for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole are numerous. It could be used as a drug target, as a potential therapeutic agent, or as an inhibitor of enzymes. It could also be used as a fluorescent probe for imaging and tracking cellular processes. In addition, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole could be used in the development of new catalysts for chemical reactions, as well as being studied for its potential applications in the fields of biochemistry and biology. Finally, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole could be used to study the structure and function of proteins and other macromolecules, as well as being used to modulate cellular processes.
Analyse Biochimique
Biochemical Properties
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can significantly impact its effectiveness in biochemical assays. It has been observed that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term studies have also indicated potential changes in cellular function with extended exposure to this compound.
Dosage Effects in Animal Models
In animal models, the effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole within cells and tissues are critical for its biochemical activity. This compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern of the compound can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-10-11(7-9)18-8-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNKSRMMHATGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675389 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002309-47-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)

![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
![4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441806.png)





![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
